molecular formula C8H7FINO B2668916 2-Fluoro-5-iodo-N-methylbenzamide CAS No. 866683-76-3

2-Fluoro-5-iodo-N-methylbenzamide

Cat. No.: B2668916
CAS No.: 866683-76-3
M. Wt: 279.053
InChI Key: NNDGUGOBUSETHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7FINO . It has an average mass of 279.050 Da and a monoisotopic mass of 278.955627 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 2-position and an iodine atom at the 5-position . The benzamide core also carries a methyl group .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study illustrates the use of N-fluoro-2-methylbenzamides, closely related to 2-Fluoro-5-iodo-N-methylbenzamide, in the fluorination of C-H bonds mediated by iron. This method shows broad substrate scope and functional group tolerance, suggesting its utility in synthesizing fluorinated compounds, which are crucial in drug development due to fluorine's impact on the biological activity and stability of pharmaceuticals (Groendyke, AbuSalim, & Cook, 2016).

Analysis of Long‐range Through‐space Couplings

The analysis of 2‐Fluorobenzamide and its N‐methyl derivative, which is structurally similar to this compound, demonstrates the significance of spin-spin couplings across hydrogen bonds. This study aids in understanding the electronic structure and hydrogen bonding in fluorinated benzamides, which can be pivotal for designing new compounds with desired chemical and pharmacological properties (Rae et al., 1993).

Fluorine-18-labeled Benzamide Analogues for Imaging

Research into fluorine-containing benzamide analogs, including structures related to this compound, focuses on developing ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This application highlights the role of fluorinated benzamides in diagnostic imaging, providing insights into tumor physiology and the potential for targeted therapy (Tu et al., 2007).

Oxidative Aliphatic C-H Fluorination with Fluoride Ion

Another study underlines the catalytic fluorination of aliphatic C-H bonds using fluoride ion, showcasing the creation of carbon-fluorine bonds essential for the development of fluorinated organic compounds. Such processes are critical in synthesizing fluorinated analogs like this compound, which find extensive use in medicinal chemistry due to the unique properties conferred by the fluorine atom (Liu et al., 2012).

Properties

IUPAC Name

2-fluoro-5-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDGUGOBUSETHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add methylamine hydrochloride (0.57 g, 8.4 mmol) and triethylamine (2.17 mL, 15.5 mmol) to a solution of 2-fluoro-5-iodobenzoyl chloride (2.0 g, 7.0 mmol) in dichloromethane (100 mL) at 0° C. Warm to room temperature and stir 20 h. Concentrate and purify by silica gel chromatography, eluting with a gradient of 75:25 to 60:40 hexanes:ethyl acetate, to give the title compound as a white solid (1.7 g, 87%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

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